molecular formula C8H14N4O B2492005 (1E)-N'-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimidamide CAS No. 1006336-79-3

(1E)-N'-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimidamide

Cat. No.: B2492005
CAS No.: 1006336-79-3
M. Wt: 182.227
InChI Key: AVJZZMSSWXOTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-N’-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimidamide is a synthetic organic compound that features a pyrazole ring, a hydroxy group, and an imidamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimidamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the butanimidamide moiety: This step involves the reaction of the pyrazole derivative with an appropriate butanimidamide precursor under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions may convert the imidamide moiety to an amine.

    Substitution: The pyrazole ring can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-N’-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimidamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, such compounds may be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, these compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1E)-N’-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimidamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (1E)-N’-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanamide: Similar structure but lacks the imidamide moiety.

    (1E)-N’-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimine: Similar structure but contains an imine instead of an imidamide.

Uniqueness

The uniqueness of (1E)-N’-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimidamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

N'-hydroxy-3-(4-methylpyrazol-1-yl)butanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-6-4-10-12(5-6)7(2)3-8(9)11-13/h4-5,7,13H,3H2,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJZZMSSWXOTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(N=C1)C(C)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.